Etozolin hydrochloride

Description

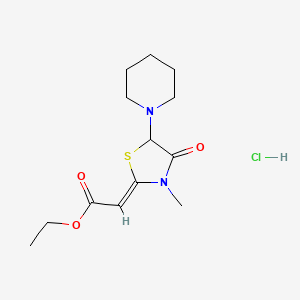

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHAFCXGDWOODX-KVVVOXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018925 | |

| Record name | Etozolin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-90-7 | |

| Record name | Etozolin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etozolin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOZOLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92BYI8Y56J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etozolin Hydrochloride: A Technical Guide on its Mechanism of Action in Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin (B1671767) hydrochloride is a diuretic agent used in the management of hypertension and edema. It functions as a prodrug, rapidly metabolized to its active form, ozolinone (B1678133). The primary mechanism of action of ozolinone involves the inhibition of sodium and chloride reabsorption in the renal tubules, leading to diuresis and natriuresis. While its classification has been debated, evidence points towards characteristics of both loop and thiazide-like diuretics, suggesting a complex interaction with renal ion transporters. This guide provides an in-depth analysis of the available scientific literature on the mechanism of action of etozolin hydrochloride on renal tubules, including its molecular targets, the physiological consequences of its action, and associated signaling pathways. Quantitative data are summarized, and detailed experimental methodologies are provided for key cited experiments.

Introduction

This compound is an orally administered diuretic. Following administration, it undergoes rapid conversion to its active metabolite, ozolinone, which is responsible for its pharmacological effects. The primary therapeutic benefit of etozolin lies in its ability to increase urinary salt and water excretion, thereby reducing extracellular fluid volume and blood pressure. Understanding its precise mechanism of action at the molecular level within the renal tubules is crucial for its optimal clinical use and for the development of novel diuretic agents.

Pharmacokinetics and Metabolism

Etozolin is the ethyl ester prodrug of ozolinone. This esterification enhances its oral bioavailability. Post-absorption, it is rapidly hydrolyzed by esterases to form ozolinone, the active diuretic compound.

Mechanism of Action on Renal Tubules

The diuretic effect of etozolin is mediated by the action of its active metabolite, ozolinone, on the epithelial cells of the renal tubules. The precise tubular segment and molecular transporter targeted by ozolinone has been a subject of investigation, with evidence suggesting properties of both loop and thiazide-like diuretics.

Primary Molecular Target: Inhibition of Na+-K+-2Cl− Cotransporter (NKCC)

While some literature describes etozolin as a thiazide-like diuretic acting on the distal convoluted tubule (DCT), a key study on the stereospecific effects of ozolinone provides quantitative evidence for its interaction with a Na+-K+-2Cl− cotransporter (NKCC). Specifically, the levorotatory (-)-ozolinone was found to inhibit stimulated chloride secretion in the rabbit colon descendens, a tissue known to express the NKCC1 isoform of the Na+-K+-2Cl− cotransporter on the basolateral membrane.[1] This inhibition was stereospecific and reversible.[1]

The NKCC2 isoform is the primary Na+-K+-2Cl− cotransporter in the apical membrane of the thick ascending limb (TAL) of the loop of Henle and is the target of loop diuretics like furosemide (B1674285).[2][3][4] The inhibitory action of ozolinone on NKCC1 suggests a similar mechanism of action on the renal NKCC2, which would classify etozolin as a loop diuretic. This is consistent with findings that describe ozolinone as having renal actions similar to those of furosemide.

Potential Action on the Na+-Cl− Cotransporter (NCC)

Some sources classify etozolin as a thiazide-like diuretic, which would imply that its primary target is the Na+-Cl− cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT).[5][6][7] Thiazide diuretics exert their effect by inhibiting NCC, leading to increased NaCl excretion. While direct quantitative evidence for ozolinone's action on NCC is lacking in the reviewed literature, the characterization of etozolin as "thiazide-like" in some studies suggests this as a potential or additional site of action.

Physiological Consequences of Tubular Action

Inhibition of either NKCC2 or NCC leads to a cascade of physiological effects:

-

Increased Urinary Excretion of Sodium and Chloride: By blocking the reabsorption of Na+ and Cl- in the TAL or DCT, ozolinone increases the luminal concentration of these ions, leading to their enhanced excretion in the urine (natriuresis and chloruresis).

-

Diuresis: The increased solute concentration in the tubular fluid osmotically retains water, resulting in an increased urine output (diuresis).

-

Increased Urinary Excretion of Potassium: The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to increased potassium excretion and a potential for hypokalemia.

-

Effects on Divalent Cation Excretion: Loop diuretics, by inhibiting NKCC2, also reduce the lumen-positive transepithelial potential in the TAL, which is the driving force for the paracellular reabsorption of calcium and magnesium. This leads to increased urinary excretion of these divalent cations.

Quantitative Data

The available quantitative data on the interaction of ozolinone with its target transporters is limited. The following table summarizes the key finding from the study on rabbit colon descendens.

| Parameter | Value | Target | Species/Tissue | Reference |

| Ki for (-)-ozolinone | 6 x 10⁻⁴ mol/L (600 µM) | Na+-K+-2Cl− Cotransporter (NKCC1) | Rabbit Colon Descendens | [1] |

Signaling Pathways

Downstream Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

The diuretic and natriuretic effects of etozolin lead to a reduction in extracellular fluid volume and a decrease in renal perfusion pressure. This is sensed by the juxtaglomerular apparatus in the kidney, leading to the release of renin. Renin initiates the enzymatic cascade of the Renin-Angiotensin-Aldosterone System (RAAS), ultimately leading to the production of angiotensin II and aldosterone.[8][9] These hormones act to counteract the effects of the diuretic by promoting vasoconstriction and sodium and water retention. This is a compensatory physiological response to diuretic-induced volume depletion.

Figure 1. Compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS) in response to etozolin-induced diuresis.

Vasodilatory Effects: Potential Role of Prostaglandins

Etozolin also exhibits vasodilatory properties, which contribute to its antihypertensive effect. While the precise signaling pathway has not been fully elucidated for etozolin itself, the vasodilatory actions of some diuretics are linked to the stimulation of prostaglandin (B15479496) synthesis. Prostaglandin E2 (PGE2), for instance, can induce vasodilation through a pathway involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K).[10][11] This cascade can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator.[10]

Figure 2. A potential signaling pathway for the vasodilatory effect of etozolin, mediated by prostaglandin E2 and nitric oxide.

Experimental Protocols

The following sections describe generalized but detailed methodologies for key types of experiments used to study the renal effects of diuretics like etozolin.

Micropuncture Studies in Rats

Micropuncture techniques allow for the direct sampling of tubular fluid from different segments of the nephron to localize the site of action of a diuretic.[12][13][14][15][16]

Objective: To determine the specific tubular segment(s) where etozolin (ozolinone) inhibits sodium and water reabsorption.

Methodology:

-

Animal Preparation:

-

Male Wistar rats (200-250 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg intraperitoneally).

-

The animal is placed on a thermostatically controlled table to maintain body temperature at 37°C.

-

A tracheostomy is performed to ensure a patent airway.

-

Catheters are placed in the jugular vein for infusion of solutions and in the carotid artery for blood pressure monitoring and blood sampling. A catheter is also placed in the bladder for urine collection from the contralateral kidney.

-

The left kidney is exposed via a flank incision, immobilized in a plastic cup, and the capsule is left intact. The surface of the kidney is bathed in warm mineral oil.

-

-

Experimental Procedure:

-

A continuous intravenous infusion of a solution containing inulin (B196767) (for glomerular filtration rate measurement) and p-aminohippuric acid (PAH, for renal plasma flow measurement) in isotonic saline is started.

-

After a stabilization period, control measurements are taken. This involves collecting timed samples of urine from the bladder and arterial blood.

-

Micropuncture of surface proximal and distal tubules is performed using sharpened glass micropipettes (4-6 µm tip diameter) mounted on a micromanipulator.

-

A small droplet of oil is injected into the tubule to block the flow of tubular fluid. A second pipette is then used to collect the fluid accumulating upstream of the oil block over a timed interval.

-

Etozolin (or its active metabolite, ozolinone) is then administered intravenously at the desired dose.

-

Following a new equilibration period, the micropuncture and systemic clearance measurements are repeated.

-

-

Sample Analysis:

-

The volume of the collected tubular fluid is measured.

-

The concentrations of inulin, sodium, potassium, and chloride in the tubular fluid, plasma, and urine are determined.

-

-

Data Analysis:

-

The single-nephron glomerular filtration rate (SNGFR) is calculated from the inulin concentration in the tubular fluid and plasma.

-

The fractional delivery of water and electrolytes to different points along the nephron is calculated to identify the site of altered reabsorption.

-

Figure 3. Experimental workflow for micropuncture studies in rats to determine the site of action of a diuretic.

Diuretic Clearance Studies in Dogs

Clearance studies in conscious dogs are used to evaluate the overall diuretic, natriuretic, and kaliuretic effects of a compound over time.[17][18][19][20]

Objective: To quantify the dose-dependent effects of etozolin on urine output and electrolyte excretion.

Methodology:

-

Animal Preparation:

-

Healthy, trained adult dogs of either sex are used.

-

The animals are fasted overnight with free access to water.

-

On the morning of the experiment, a Foley catheter is placed in the bladder for complete and timed urine collection.

-

A catheter is placed in a cephalic vein for blood sampling.

-

-

Experimental Procedure:

-

A water load (e.g., 20 ml/kg) is administered orally to ensure adequate urine flow.

-

After a control period where baseline urine and blood samples are collected, etozolin is administered orally at various doses in a crossover design with a sufficient washout period between treatments.

-

Urine is collected at timed intervals (e.g., every 1-2 hours) for a total of 6-8 hours. The volume of each sample is recorded.

-

Blood samples are taken at the midpoint of each urine collection period.

-

-

Sample Analysis:

-

Urine and plasma/serum samples are analyzed for sodium, potassium, chloride, creatinine, and osmolality.

-

-

Data Analysis:

-

Urine flow rate is calculated for each collection period.

-

The excretion rates of sodium, potassium, and chloride are calculated.

-

Creatinine clearance is calculated to estimate the glomerular filtration rate (GFR).

-

Fractional excretion of electrolytes is calculated as (Urine_electrolyte x Plasma_creatinine) / (Plasma_electrolyte x Urine_creatinine) x 100.

-

The total diuretic and natriuretic response over the study period is calculated and compared between different doses and placebo.

-

Figure 4. Experimental workflow for diuretic clearance studies in dogs.

Conclusion

This compound, through its active metabolite ozolinone, is an effective diuretic and antihypertensive agent. Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the renal tubules. While its precise molecular target and tubular site of action remain an area requiring further clarification, evidence points towards an inhibitory effect on the Na+-K+-2Cl− cotransporter, characteristic of loop diuretics. The resulting diuresis and natriuresis lead to a reduction in blood volume and a compensatory activation of the Renin-Angiotensin-Aldosterone System. Additionally, etozolin possesses vasodilatory properties, potentially mediated by prostaglandins, which contribute to its blood pressure-lowering effects. Further research, particularly micropuncture studies and in vitro transporter assays with ozolinone, would be beneficial to definitively elucidate its complete pharmacological profile.

References

- 1. Stereospecific inhibition by ozolinone of stimulated chloride secretion in rabbit colon descendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular mechanism of the action of loop diuretics on the thick ascending limb of Henle's loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thick ascending limb: the Na+:K+:2Cl– co-transporter, NKCC2, and the calcium-sensing receptor, CaSR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Prostaglandin E2 stimulates angiogenesis by activating the nitric oxide/cGMP pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 inhibits production of Th1 lymphokines but not of Th2 lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. ijcrt.org [ijcrt.org]

- 14. Diuretics screening models | PPTX [slideshare.net]

- 15. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prediction and measurement of diuretic responsiveness after oral administration of furosemide to healthy dogs and dogs with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prediction and measurement of diuretic responsiveness after oral administration of furosemide to healthy dogs and dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the diuretic effect of furosemide by different methods of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Etozolin: A Technical Deep Dive into its Discovery, Development, and Diuretic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin, a thiazolidinone derivative, emerged as a novel diuretic agent in the late 1970s. Developed by Gödecke AG under the code Gö 687 and later marketed as Elkapin®, it presented a unique chemical structure distinct from the sulfonamide-based diuretics prevalent at the time. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Etozolin as a diuretic. It details the preclinical and clinical findings, including quantitative data on its efficacy, pharmacokinetic profile, and effects on electrolyte balance. The document also outlines the experimental methodologies employed in its evaluation and visualizes the key pathways and developmental workflow.

Discovery and Synthesis

Etozolin, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, was developed by the German pharmaceutical company Gödecke AG. The initial research focused on synthesizing novel heterocyclic compounds with potential therapeutic activities. While the specific details of the initial screening process are not extensively published, the thiazolidinone scaffold was identified as a promising starting point for diuretic activity.

Synthesis of Etozolin:

The synthesis of Etozolin involves a multi-step process culminating in the formation of the thiazolidinone ring and the subsequent addition of the ethyl acetate (B1210297) side chain. While the proprietary details of the industrial synthesis by Gödecke AG are not publicly available, a plausible synthetic route based on established organic chemistry principles is outlined below.

Experimental Workflow: From Synthesis to Clinical Evaluation

Caption: A high-level overview of the discovery and development pipeline for Etozolin.

Mechanism of Action

Etozolin is a prodrug that is rapidly metabolized in the body to its active metabolite, ozolinone (B1678133). Ozolinone is responsible for the diuretic effect.

The primary mechanism of action of ozolinone is the inhibition of the Na+-Cl- symporter (NCC) in the distal convoluted tubule (DCT) of the nephron. The NCC is a key transporter responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.

Signaling Pathway of Etozolin's Diuretic Action:

By blocking the NCC, ozolinone increases the excretion of sodium and chloride ions in the urine. This leads to an increase in urinary water excretion (osmotic diuresis), resulting in a reduction in extracellular fluid volume and blood pressure.

The increased sodium delivery to the collecting duct can also lead to a modest increase in potassium excretion. Furthermore, the reduction in blood volume and plasma sodium concentration can trigger a compensatory response from the renin-angiotensin-aldosterone system (RAAS).

Caption: The mechanism of action of Etozolin, from prodrug to diuretic and systemic effects.

Preclinical Studies

The diuretic activity of Etozolin and its active metabolite, ozolinone, was evaluated in various animal models, primarily rats and dogs.

Diuretic and Saluretic Activity in Dogs

Experimental Protocol: Clearance studies were conducted in anesthetized dogs. The animals were catheterized for urine collection and instrumented for the measurement of glomerular filtration rate (GFR) and renal blood flow (RBF). Ozolinone was administered intravenously at various doses, and urine and blood samples were collected at timed intervals to determine electrolyte concentrations and hemodynamic parameters.

Key Findings:

-

Ozolinone produced a rapid-onset and dose-dependent diuresis and saluresis.

-

It increased the fractional excretion of sodium and chloride.

-

At higher doses, it also led to an increase in potassium excretion.

-

Ozolinone was observed to increase renal blood flow.

| Parameter | Vehicle Control | Ozolinone (1 mg/kg IV) | Ozolinone (10 mg/kg IV) |

| Urine Flow (ml/min) | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.8 ± 0.7 |

| Sodium Excretion (µEq/min) | 50 ± 10 | 350 ± 45 | 800 ± 90 |

| Chloride Excretion (µEq/min) | 60 ± 12 | 400 ± 50 | 920 ± 110 |

| Potassium Excretion (µEq/min) | 20 ± 5 | 45 ± 8 | 70 ± 12 |

Note: Data are representative values compiled from published studies and are presented as mean ± standard error.

Localization of Tubular Action in Rats

Experimental Protocol: Micropuncture studies were performed on anesthetized rats to localize the site of action of ozolinone within the nephron. Micropipettes were used to collect fluid samples from different segments of the renal tubule before and after the administration of the drug. The composition of the collected fluid was then analyzed.

Key Findings: The results of these studies confirmed that the primary site of action of ozolinone is the distal convoluted tubule, where it inhibits sodium and chloride reabsorption.

Clinical Studies

The efficacy and safety of Etozolin were evaluated in several clinical trials in healthy volunteers and patients with hypertension and edema.

Pharmacokinetics in Humans

Experimental Protocol: The pharmacokinetic profile of Etozolin and its active metabolite ozolinone was studied in healthy volunteers following oral administration. Blood and urine samples were collected over 24-48 hours, and the concentrations of the parent drug and metabolite were determined using high-performance liquid chromatography (HPLC).

Key Findings:

-

Etozolin is well-absorbed after oral administration.

-

It is rapidly and extensively metabolized to ozolinone.

-

The plasma half-life of Etozolin is approximately 1-2 hours, while the half-life of the active metabolite ozolinone is longer, around 6-8 hours, which contributes to its sustained diuretic effect.

| Parameter | Etozolin | Ozolinone |

| Cmax (µg/mL) | 10-15 | 20-30 |

| Tmax (hours) | 1-2 | 2-4 |

| Half-life (hours) | 1-2 | 6-8 |

| Excretion (urine, 24h) | <5% | 40-50% |

Note: Pharmacokinetic parameters are approximate values and can vary based on the study population and dosage.

Efficacy in Hypertension

Experimental Protocol: Double-blind, placebo-controlled studies were conducted in patients with essential hypertension. Patients received daily doses of Etozolin or placebo for several weeks. Blood pressure was monitored regularly, and electrolyte levels were assessed.

Key Findings:

-

Etozolin demonstrated a significant dose-dependent reduction in both systolic and diastolic blood pressure compared to placebo.

-

The antihypertensive effect was sustained over a 24-hour period with once-daily dosing.

-

The incidence of side effects was generally low, with hypokalemia being the most common adverse event.

| Study Group | Baseline Blood Pressure (mmHg) | Blood Pressure after 4 weeks (mmHg) |

| Placebo | 165/105 | 162/103 |

| Etozolin (200 mg/day) | 168/106 | 150/92 |

| Etozolin (400 mg/day) | 166/107 | 145/88 |

Note: Data are representative values from clinical trials.

Efficacy in Edema

Etozolin was also shown to be effective in reducing edema associated with congestive heart failure and renal disease. Its diuretic action helped to eliminate excess fluid, leading to a reduction in body weight and an improvement in clinical symptoms.

Conclusion

Etozolin was a significant development in the field of diuretics, offering a novel chemical structure and a distinct pharmacological profile. Its efficacy as both a diuretic and an antihypertensive agent was well-established through a series of preclinical and clinical studies. The understanding of its mechanism of action, centered on the inhibition of the Na+-Cl- symporter by its active metabolite ozolinone, provided a clear rationale for its therapeutic use. While Etozolin is not widely used today, its development history provides valuable insights into the discovery and evaluation of new diuretic agents. This technical guide has summarized the key data and experimental approaches that defined the scientific understanding of this unique diuretic.

Pharmacological Profile of Etozolin Hydrochloride's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of the active metabolites of Etozolin (B1671767) hydrochloride, with a primary focus on its principal active metabolite, Ozolinone. Etozolin is a loop diuretic that undergoes rapid metabolism to form Ozolinone, which is responsible for its diuretic and antihypertensive effects[1]. This document compiles quantitative data, details experimental methodologies from key studies, and visualizes the metabolic and signaling pathways involved.

Metabolism of Etozolin Hydrochloride

Etozolin is extensively metabolized in the body, with the primary metabolic pathway involving the enzymatic cleavage of the ester group. This process leads to the formation of the main active metabolite, Ozolinone (Metabolite I). Further metabolism occurs through glucuronidation of Ozolinone and oxidation of the piperidine (B6355638) moiety. The metabolic pathway of etozolin is qualitatively similar in rats, dogs, and humans[2].

References

Etozolin Hydrochloride: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Etozolin hydrochloride, a diuretic agent, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, relevant experimental protocols, and its effects on key physiological pathways.

Core Chemical and Physical Data

This compound is the hydrochloride salt of Etozolin. Key identifiers and properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 53-90-7 | [cite: ] |

| Molecular Formula | C13H21ClN2O3S | [cite: ] |

| Molecular Weight | 320.83 g/mol | [cite: ] |

Mechanism of Action

This compound primarily functions as a diuretic by inhibiting the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.

The diuretic effect of this compound subsequently influences the Renin-Angiotensin-Aldosterone System (RAAS). The increased sodium and water excretion can lead to a decrease in blood volume and blood pressure. This is sensed by the juxtaglomerular cells in the kidneys, which may initially increase renin secretion. However, the long-term effect of blood pressure reduction contributes to the overall antihypertensive effect.

Experimental Protocols

Protocol for In-Vitro Sodium-Chloride Symporter (NCC) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on the sodium-chloride symporter in a cellular context.

Objective: To determine the in-vitro potency of this compound in inhibiting the function of the sodium-chloride symporter.

Materials:

-

HEK293 cells stably expressing the human sodium-chloride symporter (NCC).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Non-radioactive rubidium (Rb+) or a fluorescent ion indicator sensitive to Na+ or Cl-.

-

This compound stock solution.

-

Positive control inhibitor (e.g., hydrochlorothiazide).

-

Microplate reader (for fluorescence or atomic absorption spectroscopy).

Procedure:

-

Cell Culture: Culture HEK293-NCC cells to confluence in appropriate multi-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Uptake Assay: Initiate ion uptake by adding assay buffer containing the tracer ion (e.g., Rb+ as a surrogate for K+, which is co-transported with Na+ and Cl- by some related transporters, or using a fluorescent indicator).

-

Termination: After a defined incubation period (e.g., 10-20 minutes), stop the uptake by rapidly washing the cells with ice-cold wash buffer.

-

Detection: Lyse the cells and measure the intracellular concentration of the tracer ion using a suitable detection method (e.g., atomic absorption spectroscopy for Rb+ or a fluorescence plate reader for a fluorescent indicator).

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ion uptake (IC50) by fitting the data to a dose-response curve.

Protocol for HPLC Analysis of Etozolin in Biological Samples

This protocol outlines a general method for the quantification of Etozolin in biological matrices such as plasma or urine.

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the determination of Etozolin concentrations.

Materials and Equipment:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

Reversed-phase C18 column.

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

This compound analytical standard.

-

Internal standard (a compound with similar chemical properties to Etozolin).

-

Biological matrix (plasma, urine).

-

Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges).

Procedure:

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., 3 volumes of cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma or urine sample. Wash the cartridge to remove interferences. Elute Etozolin with a suitable solvent.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of aqueous buffer and organic solvent. The exact composition should be optimized for good peak shape and separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Etozolin, or MS detection for higher sensitivity and selectivity.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of Etozolin and a fixed concentration of the internal standard into the blank biological matrix.

-

Process the standards and samples as described in the sample preparation step.

-

Inject the processed standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area ratio of Etozolin to the internal standard against the concentration of Etozolin.

-

Determine the concentration of Etozolin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Experimental Workflow Diagrams

Caption: Workflow for the in-vitro NCC inhibition assay.

Caption: Signaling pathway of Etozolin's diuretic effect.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

The Stereochemical Dichotomy of Etozolin: A Technical Guide to its Racemic Nature and the Pharmacological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin, a thiazide-like diuretic, is clinically administered as a racemic mixture. This technical guide delves into the critical stereochemical aspects of Etozolin, focusing on its nature as a racemate and the distinct pharmacological profiles of its stereoisomers. Etozolin itself is a prodrug, rapidly metabolized to its active form, Ozolinone (B1678133). The diuretic efficacy of Etozolin is exclusively attributed to the levorotatory (-)-enantiomer of its metabolite, Ozolinone, which acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney. The dextrorotatory (+)-enantiomer is devoid of diuretic activity but exhibits other pharmacological properties, such as the inhibition of furosemide-induced diuresis. This guide provides a comprehensive overview of the synthesis and resolution of Etozolin, detailed experimental protocols for chiral separation, and a summary of the stereospecific pharmacological data.

Introduction to Etozolin and its Stereochemistry

Etozolin, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, is utilized in the management of hypertension and edema[1]. Marketed as a racemic mixture, it contains a single chiral center at the C5 position of the thiazolidinone ring, resulting in the existence of two enantiomers: (+)-Etozolin and (-)-Etozolin[2]. Upon administration, Etozolin undergoes rapid metabolism to its active metabolite, Ozolinone.

The pharmacological activity of Etozolin is intrinsically linked to the stereochemistry of its metabolite, Ozolinone. The diuretic effect is solely mediated by the levorotatory (-)-Ozolinone isomer[3][4]. This stereoselectivity highlights the importance of understanding the properties and behaviors of the individual enantiomers for potential development of stereochemically pure therapeutic agents with improved efficacy and safety profiles[5].

Physicochemical and Pharmacological Properties of Etozolin and its Enantiomers

While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with chiral biological systems, such as receptors and enzymes, can differ significantly[6][7]. The primary pharmacological activity of Etozolin, diuresis, is a direct consequence of the action of its active metabolite, Ozolinone.

Data on the Enantiomers of the Active Metabolite, Ozolinone

Extensive research has been conducted on the individual enantiomers of Ozolinone, revealing a stark contrast in their pharmacological effects.

| Property | (-)-Ozolinone (Levorotatory) | (+)-Ozolinone (Dextrorotatory) | Reference(s) |

| Diuretic Activity | Potent diuretic and natriuretic effects. Increases urine flow, urinary sodium, and chloride excretion. | No significant diuretic or natriuretic effects. | [3][4][8] |

| Mechanism of Action | Inhibits the Na+/Cl- symporter in the early distal convoluted tubule. | Does not inhibit the Na+/Cl- symporter. | [3] |

| Effect on Renal Blood Flow | Increases renal blood flow. | Increases renal blood flow to a similar extent as the levorotatory isomer. | [3] |

| Effect on Furosemide-induced Diuresis | - | Antagonizes the diuretic effect of furosemide (B1674285) by inhibiting its secretion into the proximal tubules. | [9] |

| Effect on Renin Release | Significantly increases renin secretory rate, an effect dependent on prostaglandins. | No significant effect on renin secretory rate. | [8] |

| Effect on Prostaglandin (B15479496) Synthesis | Increases PGE2 synthesis in papillary and medullary slices. | No significant effect on prostaglandin synthesis. | [8] |

Table 1: Comparison of the Pharmacological Properties of Ozolinone Enantiomers

| Parameter (at 100 mg/kg i.v. dose in rats) | Control | (-)-Ozolinone | (+)-Ozolinone | Reference(s) |

| Fractional Na+ Excretion (%) | 0.5 | 25 | No significant effect | [4] |

| Fractional Lithium Excretion (%) | 27 | 60 | No significant effect | [4] |

Table 2: Quantitative Effects of Ozolinone Enantiomers on Renal Excretion in Rats

| Parameter (in anesthetized dogs) | (+)-Ozolinone (40 µg/kg/min) | (-)-Ozolinone (compared to (+)-Ozolinone) | Reference(s) |

| Urine Flow (mL/min) | 0.9 +/- 0.1 | 4.0 +/- 0.3 | [8] |

| Fractional Na+ Excretion (%) | 5.6 +/- 0.3 | 29.8 +/- 3.0 | [8] |

| Fractional Cl- Excretion (%) | 5.8 +/- 0.4 | 35.7 +/- 4.1 | [8] |

| Fractional K+ Excretion (%) | 49 +/- 5 | 87 +/- 4 | [8] |

| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 +/- 53 | 498 +/- 113 | [8] |

Table 3: Comparative Effects of Ozolinone Enantiomers on Renal Parameters in Dogs

Experimental Protocols

Synthesis of Racemic Etozolin

Chiral Resolution of Racemic Etozolin

The separation of enantiomers from a racemic mixture is a critical step in studying their individual properties. Common methods include diastereomeric salt crystallization and chiral chromatography[11][12][13].

This protocol is a generalized procedure for the resolution of a racemic amine-containing compound like Etozolin using a chiral acid as a resolving agent. The selection of the appropriate chiral resolving agent and solvent is crucial and often requires empirical screening[14][15][16][17].

Materials:

-

Racemic Etozolin

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)[16]

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)

-

Filtration apparatus

-

pH meter

-

Base (e.g., 1 M NaOH)

-

Acid (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous Na2SO4)

-

Rotary evaporator

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve racemic Etozolin (1 equivalent) in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.

-

Slowly add the resolving agent solution to the Etozolin solution with stirring.

-

-

Crystallization of the Less Soluble Diastereomer:

-

Allow the mixture to cool slowly to room temperature to induce crystallization. If necessary, cool further in an ice bath.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Enantiomerically Enriched Etozolin:

-

Suspend the collected diastereomeric salt crystals in water.

-

Add a base (e.g., 1 M NaOH) dropwise to the suspension until the pH is basic, liberating the free amine (Etozolin).

-

Extract the enantiomerically enriched Etozolin with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the resolved Etozolin enantiomer.

-

-

Recovery of the Other Enantiomer:

-

The mother liquor from the crystallization step contains the more soluble diastereomeric salt.

-

This can be treated similarly with a base to liberate the other enantiomer of Etozolin.

-

-

Recovery of the Chiral Resolving Agent:

-

The aqueous layers from the extraction steps can be acidified to precipitate and recover the chiral resolving agent.

-

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers[18][19][20]. The choice of the chiral stationary phase (CSP) is critical for successful separation[13].

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The selection of the specific CSP will require screening for the one that provides the best resolution for Etozolin enantiomers.

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio needs to be optimized to achieve baseline separation.

General Procedure:

-

Sample Preparation:

-

Prepare a standard solution of racemic Etozolin in the mobile phase.

-

Prepare solutions of the samples to be analyzed (e.g., from the resolution experiment) in the mobile phase.

-

-

Chromatographic Conditions:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (determined by the UV absorbance maximum of Etozolin).

-

Inject the standard racemic mixture to determine the retention times of the two enantiomers and the resolution factor.

-

Inject the resolved samples to determine their enantiomeric purity.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (ee%) of the resolved samples based on the peak areas of the two enantiomers.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of (-)-Ozolinone

The diuretic effect of Etozolin is mediated by its active metabolite, (-)-Ozolinone, which targets the Na+/Cl- symporter (NCC) in the apical membrane of cells in the distal convoluted tubule[3][21][22]. Inhibition of NCC prevents the reabsorption of sodium and chloride ions from the tubular fluid, leading to increased excretion of these ions and consequently water, resulting in diuresis[21][22]. The activity of the NCC is regulated by a complex signaling pathway involving WNK kinases[23][24].

References

- 1. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Studies with the optically active isomers of the new diuretic drug ozolinone. I. Differences in stereoselectivity of the renal target structures of ozolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecificity of the effects of ozolinone on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mechanisms of ozolinone-induced renin release and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies with the optically active isomers of the new diuretic drug ozolinone. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Structure-activity relationships of etozolin, a novel diuretic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. sfera.unife.it [sfera.unife.it]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. What is the mechanism of Etozolin? [synapse.patsnap.com]

- 22. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]

- 23. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

Etozolin Hydrochloride: A Technical Guide to its Classification as a Thiazide-Like Diuretic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin (B1671767) hydrochloride is a diuretic agent utilized in the management of hypertension and edema.[1][2][3] Pharmacologically, it is classified as a thiazide-like diuretic due to its primary mechanism of action, which involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys.[1][2] This guide provides an in-depth analysis of the experimental evidence and pharmacological data that substantiate this classification. It includes a detailed examination of its mechanism of action, comparative clinical data, and standardized experimental protocols for assessing its activity.

Introduction

Etozolin hydrochloride is a diuretic medication used for treating conditions such as hypertension and edema resulting from heart failure, and renal or liver disorders.[1][2] Diuretics function by promoting the excretion of salt and water from the body.[1] Etozolin is specifically categorized as a thiazide-like diuretic, distinguishing it from thiazide diuretics by its chemical structure but sharing a common mechanism of action.[2][4] This document will explore the core scientific principles that define Etozolin's role as an inhibitor of the thiazide-sensitive Na+-Cl- cotransporter (NCC).

Mechanism of Action

The diuretic and antihypertensive effects of this compound are primarily attributed to its action on the nephrons within the kidneys.

2.1. Inhibition of the Na+-Cl- Cotransporter (NCC)

Etozolin exerts its effects by selectively inhibiting the Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells.[1] The NCC is responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream.[1][4] By blocking this symporter, Etozolin increases the urinary excretion of sodium and chloride ions.[1][5]

2.2. Downstream Physiological Effects

The inhibition of NaCl reabsorption initiates a cascade of physiological responses:

-

Diuresis: The increased concentration of solutes (NaCl) in the tubular fluid leads to an osmotic gradient that draws water into the tubules, resulting in increased urine output (diuresis). This reduces the overall blood volume.[1]

-

Antihypertensive Effect: The reduction in blood volume is a key factor in lowering blood pressure.[1]

-

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): The increased sodium loss can lead to a compensatory, though smaller than with other diuretics, activation of the RAAS.[6]

-

Vasodilatory Effects: Etozolin also exhibits a mild vasodilatory effect by acting directly on the smooth muscle of blood vessels, which contributes to the reduction of peripheral vascular resistance and blood pressure.[1]

Pharmacological Data and Clinical Evidence

Clinical studies have provided quantitative data supporting the classification and efficacy of Etozolin as a thiazide-like diuretic.

3.1. Comparative Diuretic and Saluretic Effects

Studies comparing Etozolin to other diuretics have demonstrated its dose-dependent effects on water and electrolyte excretion. While its 24-hour action profile is similar to thiazide derivatives, its peak diuretic effect can resemble that of loop diuretics.[7]

Table 1: Comparative Effects on Urinary Excretion

| Parameter | Etozolin | Chlorthalidone (B1668885) (Thiazide-like) | Furosemide (B1674285) (Loop Diuretic) | Key Findings |

| Water Excretion | Dose-dependent increase[5][6] | Similar dose-dependent increase[6] | More intense initial diuresis[7] | Etozolin shows a more constant, prolonged diuresis compared to the rapid, intense effect of furosemide.[7] |

| Sodium (Na+) Excretion | Significant, dose-dependent increase[5][6] | Similar increase[6] | Significant increase[7] | Etozolin is effective in promoting natriuresis, a hallmark of thiazide-like diuretics.[6] |

| Potassium (K+) Excretion | No significant change or lower excretion[5][6] | Causes a decrease in serum K+[6] | Significant increase | Etozolin demonstrates a potassium-sparing effect compared to chlorthalidone, which is a notable advantage.[6] |

| Chloride (Cl-) Excretion | Significant increase[5] | Not specified | Significant increase[7] | Increased chloride excretion accompanies sodium loss, consistent with NCC inhibition.[5] |

3.2. Antihypertensive Efficacy

Etozolin has been shown to be an effective antihypertensive agent in double-blind, placebo-controlled studies.

Table 2: Antihypertensive Effects of Etozolin

| Study | Dosage | Duration | Blood Pressure Reduction (Systolic/Diastolic) | Comparison |

| Kopp H. (1978)[8] | Not specified | 12 days | Statistically significant reduction vs. placebo | Etozolin was significantly more effective than placebo in reducing both supine and upright blood pressure.[8] |

| Strocchi E., et al. | 200 mg/day | 4 weeks | From 187/112 mmHg to 167/99 mmHg | The antihypertensive effect was comparable to captopril (B1668294), and a combination of the two showed a synergistic effect.[3] |

Experimental Protocols for NCC Inhibition

The characterization of this compound as an NCC inhibitor involves in vitro assays to quantify its effect on the transporter's activity. The following is a generalized protocol for such an assessment.

4.1. Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Etozolin) on the Na+-Cl- cotransporter (NCC) expressed in a heterologous cell system.

4.2. Materials

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.[9]

-

Expression Vector: Plasmid containing the full-length cDNA for human NCC.

-

Reagents: Cell culture media (DMEM), fetal bovine serum, antibiotics, transfection reagents.

-

Assay Buffers: Pre-incubation buffer, uptake buffer containing ²²Na⁺, ice-cold wash buffer, lysis buffer.[9]

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).

-

Equipment: Cell culture incubator, 24-well plates, scintillation counter.[9]

4.3. Methodology

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.[9]

-

Seed cells in 24-well plates and transfect with the NCC expression vector using a suitable transfection reagent. Allow 24-48 hours for transporter expression.

-

-

²²Na⁺ Uptake Assay:

-

Wash the transfected cells twice with a pre-incubation buffer to remove existing extracellular sodium.[9]

-

Pre-incubate the cells for 10-15 minutes with the pre-incubation buffer containing various concentrations of Etozolin or vehicle control.

-

Initiate the uptake by adding an uptake buffer containing a fixed concentration of ²²Na⁺ and the corresponding concentration of Etozolin or vehicle. Incubate for a defined period (e.g., 10-20 minutes).

-

Terminate the uptake by rapidly washing the cells three times with an ice-cold wash buffer to remove extracellular ²²Na⁺.[9]

-

-

Quantification and Data Analysis:

-

Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).[9]

-

Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of ²²Na⁺ uptake.

-

Determine the protein concentration in each well to normalize the radioactive counts.

-

Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).

-

Plot the uptake rate against the log concentration of Etozolin and fit the data to a dose-response curve to determine the IC50 value.[9]

-

Conclusion

The classification of this compound as a thiazide-like diuretic is strongly supported by its well-defined mechanism of action and a body of clinical evidence. Its primary pharmacological target is the Na+-Cl- cotransporter in the distal convoluted tubule, an action it shares with thiazide diuretics.[1] Clinical data confirms its efficacy as both a diuretic and an antihypertensive agent, with a favorable profile regarding potassium excretion compared to some other diuretics in its class.[6] The experimental protocols outlined provide a framework for the continued investigation and characterization of compounds like Etozolin, reinforcing the scientific basis for its therapeutic use.

References

- 1. What is the mechanism of Etozolin? [synapse.patsnap.com]

- 2. What is Etozolin used for? [synapse.patsnap.com]

- 3. [Etozolin and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazide - Wikipedia [en.wikipedia.org]

- 5. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute antihypertensive, diuretic and metabolic effects of etozolin and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The anti-hypertensive effect of the diuretic etozolin. Results of a double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

In-depth review of Etozolin hydrochloride's diuretic and saluretic effects

An In-depth Technical Guide on the Diuretic and Saluretic Effects of Etozolin (B1671767) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin hydrochloride is a diuretic agent with significant saluretic effects, utilized in the management of hypertension and edema.[1][2] This technical guide provides a comprehensive review of its pharmacological action, focusing on quantitative efficacy, underlying mechanisms, and the experimental methodologies used in its evaluation. Data from key clinical studies are summarized, and its primary signaling pathway and representative experimental workflows are visualized. This document is intended to serve as a detailed resource for professionals in pharmacology and drug development.

Introduction

Etozolin is a thiazolidinone derivative that functions as a diuretic and antihypertensive agent.[3][4] While some sources classify it as a loop diuretic[5], its mechanism and effects also share characteristics with thiazide-like diuretics.[1][6] It is primarily used to treat fluid retention (edema) associated with various conditions and to manage high blood pressure.[1] Its therapeutic effect stems from its ability to increase the renal excretion of salt (saluresis) and water (diuresis).[7]

Mechanism of Action: Signaling Pathway

Etozolin exerts its diuretic effect by acting on the nephrons within the kidneys. The primary mechanism involves the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule.[1] By blocking this symporter, Etozolin reduces the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[7] This leads to an increased concentration of these ions in the tubules, which osmotically retains water, thereby increasing urine output.[7] This reduction in extracellular fluid volume contributes to its antihypertensive effect.[1] Additionally, some studies suggest that the prostaglandin (B15479496) system may play a role in its mechanism of action.

Caption: this compound inhibits the Na-Cl symporter in the distal tubule.

Quantitative Data on Diuretic and Saluretic Effects

The efficacy of Etozolin has been quantified in several clinical trials, often in comparison with other diuretics. The data highlight its dose-dependent effects on water and electrolyte excretion.

Table 1: Comparative Diuretic Efficacy of Single Oral Doses of Etozolin

| Drug/Dose | Comparator Drug/Dose | Subject Group | Key Findings | Reference |

|---|---|---|---|---|

| Etozolin (400 mg) | Benzothiazide (75 mg) | 8 healthy volunteers | Equipotent diuretic effect. | [8] |

| Etozolin (1200 mg) | Benzothiazide (75 mg) | 8 healthy volunteers | 2.8 times more effective in diuresis. | [8] |

| Etozolin (800 mg) | Furosemide (B1674285) (80 mg) | 115 patients with heart failure | Etozolin provides a more constant, prolonged diuresis; Furosemide has a more intense initial effect. Both reduce body weight similarly. | [6] |

| Etozolin (200-600 mg) | Chlorthalidone (25-75 mg) | 7 hypertensive patients | Similar dose-dependent diuretic and antihypertensive effects. | |

Table 2: Effects of Etozolin on Urinary Electrolyte Excretion

| Drug/Dose | Comparison | Subject Group | Effect on Electrolyte Excretion | Reference |

|---|---|---|---|---|

| Etozolin (400-1200 mg) | Placebo | 8 healthy volunteers | Significantly increased Na+ and Cl- excretion. No significant difference in K+ excretion versus placebo. | [8] |

| Etozolin (800 mg) | Furosemide (80 mg) | 115 patients with heart failure | Induces lesser electrolyte elimination than Furosemide in the initial phase. | [6] |

| Etozolin (200-600 mg) | Chlorthalidone (25-75 mg) | 7 hypertensive patients | Causes a significantly lower increase in urinary Na+ and K+ excretion compared to Chlorthalidone. Does not decrease serum K+ levels. | |

Experimental Protocols

The evaluation of Etozolin's effects has been conducted through rigorous clinical trials, with detailed methodologies to ensure the validity of the findings.

Protocol: Dose-Ranging Crossover Study in Hypertensive Patients

This protocol is based on a study comparing Etozolin with Chlorthalidone.

-

Study Design: A double-blind, placebo-controlled, Latin square crossover design. This design allows each subject to receive all treatments, minimizing inter-subject variability.

-

Subjects: Seven patients with uncomplicated hypertension.

-

Treatments: Each patient received single oral doses of Etozolin (200 mg, 400 mg, 600 mg), Chlorthalidone (25 mg, 50 mg, 75 mg), and a placebo at different times, separated by washout periods.

-

Methodology:

-

Baseline Measurement: Collection of baseline hemodynamic (blood pressure, heart rate) and metabolic (serum electrolytes, plasma renin activity) data.

-

Drug Administration: Administration of a single oral dose of the assigned treatment.

-

Data Collection: Monitoring of blood pressure and collection of urine and blood samples at specified intervals post-administration.

-

Analysis: Urine volume was measured, and urinary concentrations of Na+ and K+ were determined. Blood samples were analyzed for serum electrolytes, plasma renin activity (PRA), aldosterone, and plasma PGE2.

-

Crossover: After a sufficient washout period to eliminate the drug, patients "crossed over" to the next treatment arm until all treatments were received.

-

Caption: Workflow for a Latin square crossover clinical trial design.

Protocol: Randomized Comparative Study in Heart Failure

This protocol is based on a study comparing Etozolin with Furosemide.[6]

-

Study Design: A randomized trial comparing two active diuretic agents.

-

Subjects: 115 patients diagnosed with left and/or right ventricular failure.

-

Treatments: Patients were randomized into two groups:

-

Group 1 (n=55): Received Etozolin (800 mg, oral).

-

Group 2 (n=60): Received Furosemide (80 mg, oral).

-

-

Methodology:

-

Randomization: Patients were randomly assigned to either the Etozolin or Furosemide treatment group.

-

Drug Administration: The assigned oral dose was administered.

-

Urine Collection: Urine was collected in fractions throughout the day to analyze the time-course of diuresis.

-

Monitoring: Daily urinary output, body weight, heart rate, and arterial blood pressure were monitored throughout the trial.

-

Electrolyte Analysis: Urinary electrolyte elimination (Na+, K+, Cl-) was measured, particularly in the initial phase, to compare the saluretic profiles of the two drugs.

-

Safety Monitoring: Blood and liver values, serum electrolytes, creatinine, urea, and uric acid were monitored for safety.

-

Conclusion

This compound is an effective diuretic and saluretic agent with a dose-dependent action.[8] Clinical data demonstrate its efficacy in increasing sodium and chloride excretion, with a comparatively lower impact on potassium excretion than some other diuretics, such as furosemide and chlorthalidone.[6][8] Its mechanism of action is primarily centered on the inhibition of the Na-Cl symporter in the distal convoluted tubule.[7] The detailed experimental protocols from randomized controlled trials provide a robust framework for its clinical evaluation and a basis for future research in the development of diuretic therapies.

References

- 1. What is Etozolin used for? [synapse.patsnap.com]

- 2. [The anti-hypertensive effect of the diuretic etozolin. Results of a double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Structure-activity relationships of etozolin, a novel diuretic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Etozolin and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Etozolin? [synapse.patsnap.com]

- 8. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Prostaglandin System in Etozolin's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the role of the prostaglandin (B15479496) system in the mechanism of action of Etozolin is limited. This guide provides a comprehensive overview of Etozolin's established mechanism of action and the well-documented role of prostaglandins (B1171923) in renal function. Potential interactions are discussed based on established physiological principles, highlighting areas for future research.

Etozolin: Core Mechanism of Action

Etozolin is a diuretic medication primarily utilized in the management of hypertension and edema.[1][2] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these electrolytes and, consequently, water.[1][2] The resulting diuretic and natriuretic effect reduces plasma volume, which contributes to its antihypertensive properties.[1] Some evidence also suggests that Etozolin possesses mild vasodilatory effects, which may further contribute to its blood pressure-lowering capabilities.[1]

Etozolin is classified as a thiazide-like diuretic, though some studies suggest it exhibits characteristics of both sulfonamide-type and loop-diuretics in terms of its urinary output profile and volume elimination, respectively.[3]

Quantitative Data on Etozolin's Effects

The following tables summarize the quantitative data on the diuretic and antihypertensive effects of Etozolin from clinical studies.

Table 1: Diuretic and Natriuretic Effects of Etozolin

| Parameter | Dose of Etozolin | Observation | Reference |

| Sodium Excretion | 400 mg and 1200 mg | Significant increase compared to placebo. | [3] |

| Chloride Excretion | 400 mg and 1200 mg | Significant increase compared to placebo. | [3] |

| Potassium Excretion | 400 mg and 1200 mg | No significant difference compared to placebo. | [3] |

| Diuretic Equipotency | 400 mg | Equipotent to 75 mg of a benzothiazide diuretic. | [3] |

| Diuretic Efficacy | 1200 mg | 2.8 times more effective than 75 mg of a benzothiazide diuretic. | [3] |

| Onset of Maximum Effect | 400 mg and 1200 mg | 2 to 4 hours after administration. | [3] |

| Duration of Action | 400 mg and 1200 mg | No significant difference from placebo 10 hours after administration. | [3] |

Table 2: Antihypertensive Effects of Etozolin

| Study Design | Number of Patients | Treatment | Duration | Systolic Blood Pressure Reduction | Diastolic Blood Pressure Reduction | Reference |

| Double-blind, placebo-controlled | 50 (Etozolin), 50 (Placebo) | Etozolin (dose not specified) | 12 days | Significant reduction compared to placebo | Significant reduction compared to placebo | [4] |

| Crossover trial | 30 | 200 mg/day Etozolin | 4 weeks | From 187 mmHg to 167 mmHg (average) | From 112 mmHg to 99 mmHg (average) | Not explicitly stated in search results |

| Open-label | 15 (4 with normal, 11 with impaired renal function) | 400 mg/day Etozolin | 2 weeks | -12 mmHg (average) | -9 mmHg (average) |

The Prostaglandin System in Renal Function

Prostaglandins, particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2), are lipid compounds derived from arachidonic acid that play a crucial role in regulating renal hemodynamics and electrolyte balance.[5][6] They are synthesized in various parts of the kidney, including the renal cortex and medulla.[5]

The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a role in inflammation.[7]

Key roles of prostaglandins in the kidney include:

-

Renal Blood Flow and Glomerular Filtration Rate (GFR): Prostaglandins are potent vasodilators in the kidney.[5] They help to maintain renal blood flow and GFR, especially in states of renal vasoconstriction.[5]

-

Sodium and Water Excretion: PGE2 has been shown to inhibit sodium reabsorption in the collecting duct, thereby promoting natriuresis and diuresis.[8][9]

-

Renin Release: Prostaglandins can stimulate the release of renin, an enzyme that plays a central role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[6]

The inhibition of prostaglandin synthesis by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) can lead to sodium and water retention, a decrease in the efficacy of diuretics, and an increase in blood pressure.[10][11]

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis and Action in the Kidney

References

- 1. What is the mechanism of Etozolin? [synapse.patsnap.com]

- 2. What is Etozolin used for? [synapse.patsnap.com]

- 3. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The anti-hypertensive effect of the diuretic etozolin. Results of a double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal prostaglandin synthesis. Sites of production and specific actions of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibition and renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 inhibits Na+-K+-ATPase activity in the inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 11. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Etozolin Hydrochloride: Application Notes and Protocols for In Vivo Hypertensive Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the available information on the in vivo study of etozolin (B1671767) hydrochloride in the context of hypertension. While detailed preclinical data in animal models of hypertension are not extensively available in the public domain, this document synthesizes the known mechanism of action and clinical antihypertensive effects to guide researchers in designing and conducting their own in vivo studies.

Introduction to Etozolin Hydrochloride

This compound is a diuretic medication belonging to the thiazide-like class of drugs.[1] It is primarily utilized for the management of hypertension and edema associated with conditions such as heart failure, liver cirrhosis, and certain kidney disorders.[1] Etozolin exerts its therapeutic effects by promoting the excretion of salt and water from the body, thereby reducing blood volume and lowering blood pressure.[1]

Mechanism of Action

Etozolin's primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidneys.[2] This inhibition leads to an increased excretion of sodium and chloride ions, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure.[1][2] Additionally, etozolin may have a mild vasodilatory effect, directly acting on the smooth muscle cells of blood vessels to cause relaxation and further contribute to blood pressure reduction.[2]

Application Note: Antihypertensive Effects of this compound

Summary of Clinical Data in Human Hypertension

The following table summarizes the quantitative data from a clinical study evaluating the antihypertensive effect of etozolin in patients with essential hypertension.

| Treatment Group | Baseline Blood Pressure (mmHg) | Blood Pressure after 4 Weeks of Treatment (mmHg) | Reduction in Blood Pressure (mmHg) |

| Etozolin (200 mg/day) | 187/112 ± 10/4 | 167/99 ± 7/6 | 20/13 |

Data extracted from a study by an unspecified author and should be interpreted with caution. Further details on the study design and patient population are needed for a complete assessment.

Protocol: General Protocol for Evaluating the Antihypertensive Efficacy of a Test Compound in Spontaneously Hypertensive Rats (SHR)

The following is a detailed, generalized protocol that can be adapted for the in vivo evaluation of this compound in the SHR model of essential hypertension.

Animals and Acclimatization

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).

-

Control Group: Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

-

Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Allow a minimum of one week for acclimatization to the housing conditions and handling procedures before the start of the experiment.

Experimental Groups

-

Group 1: WKY + Vehicle (Control)

-

Group 2: SHR + Vehicle (Hypertensive Control)

-

Group 3: SHR + this compound (Low Dose)

-

Group 4: SHR + this compound (Medium Dose)

-

Group 5: SHR + this compound (High Dose)

-

Group 6 (Optional): SHR + Reference Antihypertensive Drug (e.g., Captopril)

Drug Preparation and Administration

-

Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be based on the solubility and stability of the compound.

-

Drug Solution: Prepare fresh solutions of this compound at the desired concentrations for the different dose groups.

-

Administration: Administer the vehicle or drug solution orally via gavage once daily for a predetermined study duration (e.g., 4 weeks). The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

Blood Pressure Measurement

-

Method: Use a non-invasive tail-cuff method to measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

-

Training: Acclimate the rats to the restraining and measurement procedure for several days before the baseline measurements to minimize stress-induced variations.

-

Schedule:

-

Baseline: Measure blood pressure before the first drug administration.

-

Treatment Period: Measure blood pressure at regular intervals (e.g., weekly) throughout the study.

-

Acute Effect (Optional): On the first and last day of treatment, measure blood pressure at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) to assess the acute and duration of action.

-

Data Collection and Analysis

-

Parameters: Record SBP, DBP, HR, body weight, and any observed clinical signs.

-

Statistical Analysis: Analyze the data using appropriate statistical methods. For example, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Visualization of Experimental Workflow

Conclusion

This compound is an effective antihypertensive agent in humans, primarily acting as a diuretic. While specific in vivo data in animal models of hypertension are limited in publicly accessible literature, the provided general protocol for the SHR model offers a robust framework for researchers to investigate the preclinical antihypertensive efficacy, dose-response relationship, and potential mechanisms of action of etozolin. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of novel antihypertensive therapies.

References

Application Notes and Protocols for Diuretic Studies of Etozolin Hydrochloride in Rats